molecular formula C5H8N2O B1297572 4,5-Dimethyloxazol-2-amine CAS No. 45529-92-8

4,5-Dimethyloxazol-2-amine

Cat. No. B1297572
CAS RN: 45529-92-8
M. Wt: 112.13 g/mol
InChI Key: VHZVSAXCIKCRAK-UHFFFAOYSA-N
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Description

4,5-Dimethyloxazol-2-amine is a small molecule organic compound. It has a molecular weight of 112.13 g/mol . The IUPAC name for this compound is 4,5-dimethyl-1,3-oxazol-2-amine . It is a solid substance with a storage temperature of 4°C .


Molecular Structure Analysis

The molecular formula of 4,5-Dimethyloxazol-2-amine is C5H8N2O . The InChI code for this compound is 1S/C5H8N2O/c1-3-4 (2)8-5 (6)7-3/h1-2H3, (H2,6,7) . The Canonical SMILES for this compound is CC1=C (OC (=N1)N)C .


Physical And Chemical Properties Analysis

4,5-Dimethyloxazol-2-amine has a boiling point of 90-110 C at 0.04 mmHg and a melting point of 78-79 C . It has a topological polar surface area of 52 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been studied in the synthesis of new classes of mutagenic heterocyclic amines, amino-imidazoazarenes, particularly in reactions involving aldoses, amino acids, and creatinine. This process involves the Maillard and Strecker reactions and leads to pyridine and pyrazine derivatives, which are then reacted with creatinine to form amino-imidazoazarenes (Milić, Djilas, & Čanadanović-Brunet, 1993).

Biochemistry and Carcinogenesis

  • Studies have shown that heterocyclic amines, including derivatives of 4,5-Dimethyloxazol-2-amine, are mutagenic/carcinogenic compounds produced during pyrolysis of creatine, amino acids, and proteins. They are part of the aminoimidazoazaarenes (AIAs) class and form DNA adducts which are critical for their mutagenicity and carcinogenicity (Schut & Snyderwine, 1999).

Dietary Exposure and Metabolism

  • Human exposure to these compounds through food has been studied by analyzing their presence in urine. This research provides insights into the dietary exposure of humans to carcinogenic heterocyclic amines in food and their potential endogenous formation (Ushiyama et al., 1991).

Chemistry and Applications

  • The compound has applications in chemistry, such as in the preparation of UV-curable epoxide resins containing tertiary amines, where its derivatives are studied for their impact on UV/thermal conversions, thermal properties, and adhesion strengths (Chiang & Hsieh, 2008).

Detection and Analysis

  • Research has been conducted on developing methodologies for the quantification of these heterocyclic amines in various matrices, such as food samples, using techniques like capillary zone electrophoresis and high-performance liquid chromatography (Puignou et al., 1997).

Biomonitoring and Health Implications

  • The monitoring of human exposure to these amines, such as MeIQx, through biomonitoring procedures, involves the analysis and quantification of metabolites in urine. This research is important for understanding the role of these compounds in human health and potential carcinogenic effects (Stillwell et al., 1999).

Future Directions

4,5-Dimethyloxazol-2-amine shows promising antitumor and antiangiogenic activity in preclinical and clinical studies. This suggests potential future directions in the development of novel compounds for the treatment of diseases .

properties

IUPAC Name

4,5-dimethyl-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-3-4(2)8-5(6)7-3/h1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZVSAXCIKCRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196549
Record name 4,5-Dimethyloxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyloxazol-2-amine

CAS RN

45529-92-8
Record name 4,5-Dimethyl-2-oxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45529-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethyloxazol-2-amine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dimethyloxazol-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethyloxazol-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Duan, WT Wong, VWW Yam - New Journal of Chemistry, 2011 - pubs.rsc.org
A series of half-sandwich type ruthenium(II) complexes, [(η6-mesitylene)Ru(NHC-L)Cl]PF6 (NHC = N-heterocyclic carbene, L = azole and imine ligand), containing the dithienylethene …
Number of citations: 28 pubs.rsc.org

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